1,3-Bis(diphenylphosphino)propane monooxide
Overview
Description
1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound . It is a white solid that is soluble in organic solvents . It is slightly air-sensitive, degrading in air to the phosphine oxide .
Molecular Structure Analysis
The molecular formula of this compound is (C6H5)2POCH2CH2CH2P(C6H5)2 . The molecular weight is 428.44 .Chemical Reactions Analysis
The compound serves as a bidentate ligand in coordination chemistry . For example, the complex dichloro (1,3-bis(diphenylphosphino)propane)nickel is prepared by combining equimolar portions of the ligand and nickel (II) chloride . This nickel complex serves as a catalyst for the Kumada coupling reaction .Physical and Chemical Properties Analysis
The compound is a white solid with a melting point of 106-108 °C . It is soluble in organic solvents .Scientific Research Applications
Catalysis and Polymerization
1,3-Bis(diphenylphosphino)propane monooxide (dppp) has significant applications in catalysis, particularly in the synthesis of polymers. Doherty et al. (2002) discovered that palladium(II) complexes of 2-methyl-2-pyridin-2-yl-1,3-bis(diphenylphosphino)propane are highly active for room-temperature copolymerization of ethene and carbon monoxide, showing more effectiveness than traditional dppp systems (Doherty et al., 2002). Similarly, Sui et al. (2015) demonstrated the role of dppp derivatives in controlling the polymerization of polyfluorenes, highlighting the importance of ligand choice on polymerization control (Sui et al., 2015).
Luminescence and Photophysical Properties
This compound is also used in synthesizing complexes with unique luminescent properties. Li et al. (2007) synthesized heterotrinuclear PtLn2 complexes with dppp, which exhibit intensified lanthanide luminescence due to efficient energy transfer, useful in photophysical applications (Li et al., 2007).
Nanoparticle Synthesis and Analysis
In the field of nanotechnology, dppp plays a role in the synthesis and stability of nanoparticles. Bergeron and Hudgens (2007) reported that dppp-protected gold nanoparticles exhibit unique dissociation properties and provide insights into bond strengths within these nanoclusters (Bergeron & Hudgens, 2007).
Antibacterial Activity and Structural Studies
Yuan et al. (2016) explored the antibacterial activity and structural characterization of silver(I) complexes with dppp. These complexes showed significant antibacterial properties and good thermal stability, indicating potential biomedical applications (Yuan et al., 2016).
Electroluminescent Devices and Solar Energy Conversion
Leoni et al. (2018) investigated heteroleptic Copper(I) complexes prepared from Phenanthroline and dppp. They provided insights into the photophysical and electrochemical properties of these complexes, which are relevant for applications in electroluminescent devices and solar-to-fuels conversion (Leoni et al., 2018).
Mechanism of Action
Target of Action
1,3-Bis(diphenylphosphino)propane monooxide is primarily used as a bidentate ligand in coordination chemistry . It forms complex compounds with transition metals such as nickel and palladium .
Mode of Action
The compound interacts with its targets by forming a six-membered C3P2M chelate ring . This interaction results in the formation of complex compounds such as dichloro(1,3-bis(diphenylphosphino)propane)nickel .
Biochemical Pathways
The compound plays a crucial role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are essential biochemical pathways that lead to the formation of biologically active metal coordination complexes .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents .
Result of Action
The result of the action of this compound is the formation of complex compounds that can act as catalysts for various reactions . For example, the nickel complex serves as a catalyst for the Kumada coupling reaction . The compound also acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
Action Environment
The action of this compound is influenced by environmental factors. The compound is slightly air-sensitive, degrading in air to the phosphine oxide . It should be stored in a dry, cool, and well-ventilated place to avoid oxidation and hydrolysis . The compound’s efficacy as a catalyst can also be influenced by the presence of other substances in the reaction environment .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-diphenylphosphorylpropyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391580 | |
Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85685-99-0 | |
Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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